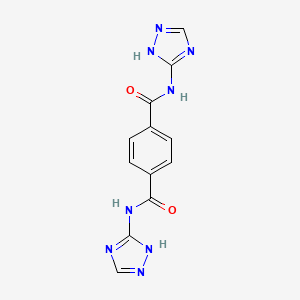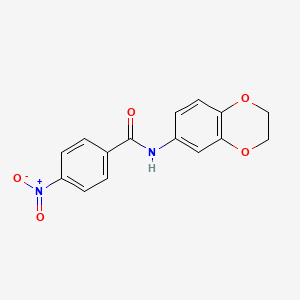![molecular formula C17H24N2O2 B5686028 N-[4-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B5686028.png)
N-[4-(1-azepanylcarbonyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-azepanylcarbonyl)phenyl]butanamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
作用机制
N-[4-(1-azepanylcarbonyl)phenyl]butanamide selectively targets and irreversibly binds to the mutated EGFR tyrosine kinase, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]butanamide has been shown to have a high degree of selectivity for the mutated EGFR tyrosine kinase, resulting in minimal off-target effects. It has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
实验室实验的优点和局限性
The advantages of using N-[4-(1-azepanylcarbonyl)phenyl]butanamide in lab experiments include its high selectivity and potency, as well as its good pharmacokinetic profile. However, its irreversible binding to the mutated EGFR tyrosine kinase can make it difficult to study the dynamics of EGFR signaling pathways.
未来方向
For research on N-[4-(1-azepanylcarbonyl)phenyl]butanamide include investigating its efficacy in combination with other targeted therapies and immunotherapies, as well as identifying potential biomarkers to predict response to treatment. Additionally, further research is needed to understand the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]butanamide and to develop strategies to overcome it.
合成方法
N-[4-(1-azepanylcarbonyl)phenyl]butanamide is synthesized through a multistep process. First, 4-bromoaniline is reacted with 1-azepanecarbonyl chloride to form N-[4-(1-azepanylcarbonyl)phenyl]aniline. This intermediate is then reacted with 4-(dimethylamino)butyryl chloride to form the final product, N-[4-(1-azepanylcarbonyl)phenyl]butanamide.
科学研究应用
N-[4-(1-azepanylcarbonyl)phenyl]butanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. It has shown promising results in both in vitro and in vivo studies, demonstrating its efficacy in inhibiting the growth of cancer cells with EGFR T790M mutation while sparing normal cells.
属性
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(20)18-15-10-8-14(9-11-15)17(21)19-12-5-3-4-6-13-19/h8-11H,2-7,12-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFJCWSNCIUSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepane-1-carbonyl)phenyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)

![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)
![1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685965.png)


![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)
![(4S)-3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5686007.png)


![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)